molecular formula C12H18N2 B8098019 (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine

Cat. No.: B8098019
M. Wt: 190.28 g/mol
InChI Key: NFZIZQCPMPUVFT-PWSUYJOCSA-N
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Description

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group at the nitrogen atom and a methyl group at the 4-position. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine typically involves several steps, starting from readily available precursors. One common method involves the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Subsequent hydrolysis of the partially reduced product yields 1-benzyl-4-methylpiperidin-3-one, which undergoes reductive amination with methanolic methylamine in the presence of titanium (IV) isopropoxide to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. The use of sodium hydroxide as an alkali and methanol as a solvent is common in large-scale production. The intermediate compounds are carefully monitored and purified to ensure the final product’s high purity and stability .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl or methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like methanol or water to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Scientific Research Applications

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine lies in its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZIZQCPMPUVFT-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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